2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide
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Overview
Description
2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two bromine atoms at the 2nd and 4th positions, a tert-butyl group at the nitrogen atom, and a methyl group at the 5th position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide typically involves the following steps:
Bromination: The starting material, 5-methylbenzene-1-sulfonamide, undergoes bromination using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 2nd and 4th positions.
N-tert-butylation: The brominated intermediate is then reacted with tert-butylamine (C4H11N) under basic conditions to introduce the tert-butyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or sulfides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms and tert-butyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-N-tert-butylbenzene-1-sulfonamide: Lacks the methyl group at the 5th position.
2,4-dibromo-N-tert-butyl-5-methoxybenzene-1-sulfonamide: Contains a methoxy group instead of a methyl group at the 5th position.
2,4-dichloro-N-tert-butyl-5-methylbenzene-1-sulfonamide: Contains chlorine atoms instead of bromine atoms.
Uniqueness
2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide is unique due to the specific combination of bromine atoms, tert-butyl group, and methyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2,4-dibromo-N-tert-butyl-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2NO2S/c1-7-5-10(9(13)6-8(7)12)17(15,16)14-11(2,3)4/h5-6,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAQEJQFRLJNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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